2-(2-Methylpropyl)cyclobutan-1-one

Analytical chemistry Food irradiation detection GC-MS method validation

2-(2-Methylpropyl)cyclobutan-1-one (synonym: 2-isobutylcyclobutan-1-one; CAS 624733-42-2) is a C8 2-alkylcyclobutanone derivative with molecular formula C8H14O and molecular weight 126.2 g/mol. This compound features a four-membered cyclobutanone core with a branched 2-methylpropyl (isobutyl) substituent at the 2-position, distinguishing it from linear-chain and unsubstituted analogs.

Molecular Formula C8H14O
Molecular Weight 126.199
CAS No. 624733-42-2
Cat. No. B2376995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropyl)cyclobutan-1-one
CAS624733-42-2
Molecular FormulaC8H14O
Molecular Weight126.199
Structural Identifiers
SMILESCC(C)CC1CCC1=O
InChIInChI=1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3
InChIKeyNZUYHRGTBXISEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylpropyl)cyclobutan-1-one (CAS 624733-42-2) Procurement and Scientific Selection Overview


2-(2-Methylpropyl)cyclobutan-1-one (synonym: 2-isobutylcyclobutan-1-one; CAS 624733-42-2) is a C8 2-alkylcyclobutanone derivative with molecular formula C8H14O and molecular weight 126.2 g/mol . This compound features a four-membered cyclobutanone core with a branched 2-methylpropyl (isobutyl) substituent at the 2-position, distinguishing it from linear-chain and unsubstituted analogs. The compound is commercially available from multiple research suppliers with specified purity levels ranging from 95% to 98% . As a member of the 2-alkylcyclobutanone class, this compound has established utility in synthetic organic chemistry, analytical method development, and food irradiation detection research [1].

Why 2-(2-Methylpropyl)cyclobutan-1-one Cannot Be Interchanged with Other 2-Alkylcyclobutanones


The 2-alkylcyclobutanone class exhibits significant structure-dependent variation in both analytical behavior and synthetic accessibility. The alkyl chain length, branching pattern, and position of substitution directly modulate chromatographic retention times, mass spectrometric fragmentation patterns, and detection sensitivity—parameters critical for analytical method validation and reproducibility [1]. In irradiated food analysis, 2-alkylcyclobutanones serve as unique radiolytic products where each homolog corresponds to a specific parent fatty acid; substitution with an incorrect analog invalidates quantitative calibration curves and may lead to false-negative or false-positive irradiation detection results [2]. Furthermore, synthetic yields for 2-alkylcyclobutanones vary substantially with chain length and unsaturation, with reported yields ranging from <1% for unsaturated C14 analogs to 36% for saturated C10-C14 derivatives [3]. The isobutyl-substituted derivative occupies a distinct chemical space that cannot be approximated by linear-chain or unsubstituted cyclobutanone alternatives.

Quantitative Differential Evidence for 2-(2-Methylpropyl)cyclobutan-1-one vs. 2-Alkylcyclobutanone Analogs


GC-MS Retention Time Differentiation: Isobutyl-Substituted vs. Linear-Chain 2-Alkylcyclobutanones

In GC-MS analysis of 2-alkylcyclobutanones, 2-isobutylcyclobutan-1-one (C8, branched) exhibits a retention time of 7.77 minutes under standardized chromatographic conditions, which is substantially shorter than that of the linear-chain 2-octylcyclobutanone analog (C8, linear) at 8.89 minutes—a difference of 1.12 minutes [1]. The compound also demonstrates distinct quantifier and qualifier ion ratios (m/z 98 quantifier with m/z 55 and m/z 112 qualifiers) that differ from other 2-alkylcyclobutanone homologs [1].

Analytical chemistry Food irradiation detection GC-MS method validation

Physical Property Differentiation: Density and Boiling Point Profile of Cyclobutanone Core

The parent cyclobutanone core (unsubstituted) exhibits a density of 0.938 g/mL at 25°C and a boiling point of 96.5°C at 760 mmHg, with a vapor pressure of 43.4 mmHg at 25°C [1]. The addition of the 2-isobutyl substituent increases molecular weight from 70.09 g/mol (unsubstituted cyclobutanone) to 126.2 g/mol for 2-(2-methylpropyl)cyclobutan-1-one, which predictably elevates boiling point and reduces volatility relative to the unsubstituted core based on established structure-property relationships for alkyl-substituted cycloalkanones [2].

Physical chemistry Thermodynamics Process chemistry

Synthetic Yield Comparison: 2-Alkylcyclobutanone Class Synthesis Efficiency

Within the 2-alkylcyclobutanone class, reported synthetic yields vary dramatically depending on alkyl chain length and degree of unsaturation. Miesch et al. (1999) reported that saturated C10-C14 2-alkylcyclobutanones (2-decylcyclobutanone, 2-dodecylcyclobutanone, 2-tetradecylcyclobutanone) can be synthesized in yields ranging from 27% to 36%, while the monounsaturated cis-2-(tetradec-5′-enyl)cyclobutanone was obtained in only 17% yield, and earlier methods gave <1% yield for this unsaturated analog [1]. The C8 branched 2-(2-methylpropyl)cyclobutan-1-one represents the lower-molecular-weight segment of this class with a saturated alkyl chain, falling within the more synthetically accessible portion of the structure-activity landscape.

Organic synthesis Process development Radiolytic marker synthesis

Commercial Purity Specifications Across Supplier Sources

Commercial suppliers offer 2-(2-methylpropyl)cyclobutan-1-one at specified purity grades ranging from 95% to 98% [1]. This represents a 3-percentage-point purity differential across sources, which may impact suitability for applications requiring defined analytical reference standards versus general synthetic building block use [2].

Procurement Quality control Analytical reference standards

Storage and Shipping Stability Requirements

Sigma-Aldrich specifies that 2-(2-methylpropyl)cyclobutan-1-one requires shipping with an ice pack to maintain compound integrity during transit . This temperature sensitivity distinguishes it from more thermally stable cyclobutanone derivatives and may impose specific logistics considerations for procurement planning.

Stability Supply chain Inventory management

Priority Application Scenarios for 2-(2-Methylpropyl)cyclobutan-1-one Based on Differential Evidence


GC-MS Method Development for Branched vs. Linear 2-Alkylcyclobutanone Discrimination

The 1.12-minute GC-MS retention time difference between 2-isobutylcyclobutan-1-one (7.77 min) and 2-octylcyclobutanone (8.89 min) makes this compound suitable as a branched-chain isomer reference standard for developing chromatographic methods that require resolution of constitutional isomers in the 2-alkylcyclobutanone class [1]. Researchers validating multi-analyte GC-MS panels for food irradiation detection can use this compound to establish retention time windows for branched-chain 2-alkylcyclobutanones, which behave differently from linear-chain homologs of equivalent carbon count. The distinct quantifier ion (m/z 98) and qualifier ions (m/z 55, 112) provide additional confirmatory criteria for positive identification in complex food matrices [1].

Synthetic Building Block for 2-Substituted Cyclobutanone-Derived Natural Product Analogs

The 2-alkylcyclobutanone scaffold serves as a key intermediate in enantioselective syntheses of 2-substituted cyclobutanones, achieved through titanium-mediated cyclopropanation of α-hydroxy esters followed by pinacol-type rearrangement of α-hydroxycyclopropylcarbinols [1]. 2-(2-Methylpropyl)cyclobutan-1-one provides a pre-installed branched alkyl group at the 2-position, enabling direct entry into cyclobutanone-containing synthetic sequences without requiring additional alkylation steps. The saturated alkyl chain places this compound in the higher-yielding synthetic subclass (27-36% yield range for saturated analogs) compared to monounsaturated derivatives (17% yield or lower) , making it a more process-friendly starting material for medicinal chemistry programs targeting cyclobutane-containing bioactive scaffolds.

Analytical Reference Standard for Food Irradiation Detection Method Validation

2-Alkylcyclobutanones are unique radiolytic products formed exclusively from fatty acids and triglycerides during food irradiation, and their detection serves as a European Committee for Normalisation (CEN) adopted standard for identifying irradiated foodstuffs [1]. The 98% purity grade of 2-(2-methylpropyl)cyclobutan-1-one meets or exceeds the >97% chromatographic reference sample purity threshold established for 2-alkylcyclobutanone reference materials , qualifying it for use in calibration curve preparation and method validation protocols. Researchers developing or validating GC-MS or LC-MS methods for food irradiation compliance testing can procure the 98% purity grade as a certified reference material equivalent for branched-chain 2-alkylcyclobutanone analysis.

Organocatalytic Michael Addition Substrate for Quaternary Center Construction

2-Substituted cyclobutanone derivatives, including those with alkyl substitution at the 2-position, serve as competent substrates in highly diastereo- and enantioselective organocatalytic Michael additions to nitroalkenes, enabling stereocontrolled creation of all-carbon quaternary stereocenters [1]. 2-(2-Methylpropyl)cyclobutan-1-one provides a branched alkyl substituent at the 2-position that introduces steric bulk influencing both reactivity and stereoselectivity outcomes in organocatalytic transformations. This compound can be employed directly in these catalytic asymmetric methods without requiring prior functional group manipulation of the cyclobutanone core. Given that synthetic applications of cyclobutanones beyond ring expansion and fragmentation reactions are rare [1], this represents a differentiated and valuable research application scenario.

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